molecular formula C10H19BrO B13546956 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran

2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran

Cat. No.: B13546956
M. Wt: 235.16 g/mol
InChI Key: FGPDUWPDBXVCAP-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, with a brominated butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization to form the tetrahydrofuran ring. One common method involves the reaction of 3,3-dimethylbutyl bromide with tetrahydrofuran in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tetrahydrofuran derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further modify its chemical properties.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon, which may have different reactivity and applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-functionalized tetrahydrofuran derivatives, while oxidation reactions can produce hydroxyl or carbonyl-functionalized compounds.

Scientific Research Applications

2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran: Similar in structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen atom.

    2-(4-Methyl-3,3-dimethylbutyl)tetrahydrofuran: Lacks the halogen atom, which can significantly alter its chemical properties and reactivity.

    2-(4-Bromo-3,3-dimethylpentyl)tetrahydrofuran: Has an additional carbon atom in the side chain, which can affect its steric and electronic properties.

Uniqueness

2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(4-bromo-3,3-dimethylbutyl)oxolane

InChI

InChI=1S/C10H19BrO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3

InChI Key

FGPDUWPDBXVCAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCCO1)CBr

Origin of Product

United States

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